molecular formula C21H14Na2O6S2 B12742857 2-Naphthalenesulfonic acid, 8,8'-methylenebis-, disodium salt CAS No. 54175-61-0

2-Naphthalenesulfonic acid, 8,8'-methylenebis-, disodium salt

Cat. No.: B12742857
CAS No.: 54175-61-0
M. Wt: 472.4 g/mol
InChI Key: BEERSOQGFIABRE-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a disodium salt derivative of 2-naphthalenesulfonic acid, linked by a methylene bridge. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt involves several steps:

Industrial Production Methods

In industrial settings, the production process is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthols and substituted naphthalenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. The methylene bridge provides additional stability and rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 8,8’-methylenebis-, disodium salt is unique due to its methylene bridge, which provides additional stability and rigidity compared to other naphthalenesulfonic acid derivatives. This structural feature enhances its chemical reactivity and binding affinity, making it a valuable compound in various applications .

Properties

CAS No.

54175-61-0

Molecular Formula

C21H14Na2O6S2

Molecular Weight

472.4 g/mol

IUPAC Name

disodium;8-[(7-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-9-7-14-3-1-5-16(20(14)12-18)11-17-6-2-4-15-8-10-19(13-21(15)17)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

BEERSOQGFIABRE-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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